![molecular formula C22H23FN4O2S B3398747 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine CAS No. 1021257-75-9](/img/structure/B3398747.png)
3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Overview
Description
3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine, also known as FMPPTP, is a compound that has garnered significant interest in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase and phosphodiesterase, which are involved in various cellular processes such as cell signaling, proliferation, and apoptosis. 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has also been investigated as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine involves its interaction with target enzymes and receptors, leading to the inhibition of their activity. The compound binds to the active site of enzymes and prevents the substrate from binding, thereby disrupting the enzymatic reaction. 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has also been shown to interact with several receptors, including serotonin and dopamine receptors, which are involved in neurotransmission and mood regulation.
Biochemical and Physiological Effects:
3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been shown to exhibit several biochemical and physiological effects, including inhibition of enzyme activity, induction of cell cycle arrest and apoptosis, and modulation of neurotransmission. The compound has also been shown to have anti-inflammatory and analgesic effects, which may be attributed to its interaction with the cyclooxygenase enzyme.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is its potent inhibitory activity against several enzymes and receptors, which makes it a valuable tool for studying their function and regulation. However, one of the limitations of 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is its potential toxicity, which may affect the viability and function of cells and tissues. Therefore, careful consideration should be given to the concentration and duration of exposure when using 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine in lab experiments.
Future Directions
There are several future directions for research on 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine, including its potential applications in drug discovery and development, its mechanism of action, and its effects on different cellular processes and systems. One area of interest is the development of 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the compound's interactions with different enzymes and receptors, which may provide insights into their function and regulation. Additionally, the effects of 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine on different cellular processes and systems, such as metabolism and immune function, warrant further investigation.
properties
IUPAC Name |
3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-16-5-3-4-6-19(16)21-9-10-22(25-24-21)26-11-13-27(14-12-26)30(28,29)18-7-8-20(23)17(2)15-18/h3-10,15H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNSARLZYRZOJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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